molecular formula C24H33N3O9 B14770071 Lenalidomide-CO-PEG5-OH

Lenalidomide-CO-PEG5-OH

Cat. No.: B14770071
M. Wt: 507.5 g/mol
InChI Key: GVAYSSVTXWMBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-CO-PEG5-OH is a derivative of lenalidomide, a potent immunomodulatory drug (IMiD) approved for treating hematologic malignancies such as multiple myeloma . The compound features a polyethylene glycol (PEG5) linker conjugated to lenalidomide via a carbonyl (CO) group, terminating in a hydroxyl (-OH) moiety. This modification aims to enhance solubility, stability, and pharmacokinetic properties while retaining the core pharmacophore responsible for binding cereblon (CRBN), an E3 ubiquitin ligase .

PEGylation is a common strategy to improve drug delivery, as PEG chains reduce immunogenicity and prolong circulation time. In PROTAC (proteolysis-targeting chimera) development, lenalidomide derivatives serve as CRBN-recruiting ligands, enabling targeted protein degradation .

Properties

Molecular Formula

C24H33N3O9

Molecular Weight

507.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C24H33N3O9/c28-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)25-19-3-1-2-17-18(19)16-27(24(17)32)20-4-5-21(29)26-23(20)31/h1-3,20,28H,4-16H2,(H,25,30)(H,26,29,31)

InChI Key

GVAYSSVTXWMBBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, bromine for bromination, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of lenalidomide, which can have different pharmacological properties .

Scientific Research Applications

Lenalidomide-CO-PEG5-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study PEGylation and its effects on drug solubility and stability.

    Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.

    Medicine: Explored as a therapeutic agent for treating hematologic malignancies and solid tumors.

    Industry: Utilized in the development of novel drug delivery systems and formulations .

Mechanism of Action

Lenalidomide-CO-PEG5-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Research and Clinical Implications

  • Advantages of this compound: Enhanced solubility for intravenous formulations. Compatibility with diverse payloads in bifunctional molecules (e.g., PROTACs, antibody-drug conjugates).
  • Limitations: Potential immunogenicity of longer PEG chains. Limited in vivo data on pharmacokinetics and toxicity .

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